molecular formula C20H22N2O5 B2620481 3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941957-02-4

3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2620481
CAS No.: 941957-02-4
M. Wt: 370.405
InChI Key: YPXSOAAZDVIPTI-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS: 693829-60-6) is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group and a meta-substituted phenyl ring bearing a 2-oxopyrrolidin-1-yl moiety. Its molecular formula is C₂₀H₂₂N₂O₅ (molecular weight: 370.4 g/mol) . The pyrrolidinone ring may enhance solubility and influence binding interactions with biological targets, while the trimethoxy groups contribute to lipophilicity and steric bulk .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-16-10-13(11-17(26-2)19(16)27-3)20(24)21-14-6-4-7-15(12-14)22-9-5-8-18(22)23/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXSOAAZDVIPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxyaniline, is reacted with an appropriate acylating agent to form the trimethoxyphenyl intermediate.

    Coupling with Pyrrolidinone: The intermediate is then coupled with 3-(2-oxopyrrolidin-1-yl)phenylamine under specific reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of scalable reaction conditions, continuous flow reactors, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The pyrrolidinone moiety may also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Substituent Structure Key Pharmacological Features Reference
3,4,5-Trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide C₂₀H₂₂N₂O₅ Meta-substituted phenyl with 2-oxopyrrolidin-1-yl Not explicitly stated; inferred receptor-binding potential due to pyrrolidinone and trimethoxy groups
VUF15485 ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide) C₂₅H₂₈FN₂O₄ Fluorophenyl and methylpyrrolidinyl substituents High-affinity agonist; radiolabeled for receptor studies (e.g., GPCRs)
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) C₂₃H₂₁N₃O₆ Benzopyrrolo-oxazine substituent Antagonist activity; structural complexity enhances binding to nuclear receptors (e.g., GPER/ER)
3,4,5-Trimethoxy-N-(1-phenyl-1H-benzo[d]imidazol-2-yl)benzamide C₂₄H₂₁N₃O₄ Benzimidazole substituent QSAR studies suggest enhanced metabolic stability; potential kinase inhibition
N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide C₂₁H₂₄N₂O₅ Dihydropyridinone substituent Structural similarity to kinase inhibitors; dihydropyridinone may improve solubility

Key Structural Differences and Implications

Substituent Position and Electronic Effects: The parent compound’s meta-substituted phenyl group contrasts with analogs like PBX2 (para-substituted benzopyrrolo-oxazine). VUF15485 introduces a fluorophenyl group, which enhances hydrophobic interactions and may improve blood-brain barrier penetration compared to the parent compound .

In contrast, PBX2’s rigid benzopyrrolo-oxazine ring likely restricts rotational freedom, favoring antagonistic activity .

Pharmacological Profiles :

  • VUF15485 ’s radiolabeled form suggests utility in receptor mapping, whereas the parent compound’s unmodified structure may serve as a lead for further optimization .
  • PBX2 and MIBE () demonstrate antagonism against GPER and ER receptors, highlighting how substituent bulk and rigidity influence functional activity .

Biological Activity

3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula: C18_{18}H22_{22}N2_{2}O4_{4}. It features a benzamide backbone with three methoxy groups and a pyrrolidine moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in disease pathways, such as proteases and kinases.
  • Receptor Interaction : The compound may also modulate neurotransmitter receptors, which can affect neurological functions and potentially provide therapeutic effects in neurodegenerative diseases.

Anticancer Activity

Several studies have reported the anticancer potential of similar benzamide derivatives. For instance:

  • Case Study : A derivative with a similar structure was shown to exhibit cytotoxic effects against cancer cell lines with an IC50_{50} value of approximately 15 μM. This suggests that modifications to the benzamide structure can enhance its anticancer properties.

Antimicrobial Activity

Compounds with methoxy substitutions have demonstrated antimicrobial properties:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μg/mL
Similar Benzamide DerivativeS. aureus16 μg/mL

This table illustrates the potential of the compound as an antimicrobial agent against various strains.

Neuroprotective Effects

The pyrrolidine moiety is often associated with neuroprotective effects:

  • Mechanism : It is hypothesized that the compound may reduce oxidative stress and inflammation in neuronal cells.

Research Findings

A recent study focused on the structure-activity relationship (SAR) of similar compounds indicated that the presence of methoxy groups significantly enhances the biological activity of benzamide derivatives. The introduction of a pyrrolidine ring further improves binding affinity to target proteins.

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